molecular formula C22H19ClFN3O2 B2490793 N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-62-5

N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2490793
CAS No.: 866346-62-5
M. Wt: 411.86
InChI Key: SBKOAZMDHPIMIF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout Nature in various forms . Indole derivatives also show a wide range of biological activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .


Molecular Structure Analysis

The molecular structure of these compounds is complex and diverse, with many possible substitutions and functional groups. The structure of the compound you mentioned would likely be a combination of these structures .


Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the specific structure and functional groups present. For example, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound you mentioned would depend on its exact structure.

Mechanism of Action

Future Directions

The future directions for research on these types of compounds are vast. There is a great importance of heterocyclic ring containing drugs . Therefore, there is a need for the development of new drugs that overcome the problems in drug therapy .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O2/c23-17-11-14(24)5-6-18(17)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKOAZMDHPIMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=C(C=C(C=C5)F)Cl)CCCN3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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